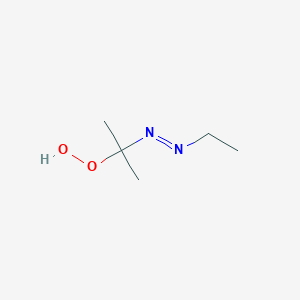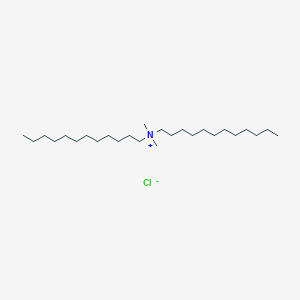![molecular formula C9H11N3O4S2 B121741 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 141776-47-8](/img/structure/B121741.png)
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Overview
Description
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is an organic compound with the molecular formula C9H11N3O4S2 . It is also known by other names such as 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide .
Synthesis Analysis
The synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide can be achieved by reacting 2-ethylsulfonylimidazo[1,2-a]pyridine-3-ol with sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The average mass is 289.331 Da and the monoisotopic mass is 289.019104 Da .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.67±0.1 g/cm3 and a predicted pKa of 5.40±0.60 . The compound is a white to yellow solid at room temperature .Scientific Research Applications
-
Scientific Field: Organic Chemistry
-
Scientific Field: Agricultural Chemistry
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Environmental Chemistry
- Application : “2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide” can be used as a marker for environmental contamination .
- Method of Application : It can be detected in environmental samples as a degradation product of the herbicide sulfosulfuron .
- Results or Outcomes : The presence of “2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide” in environmental samples can provide information about the extent of sulfosulfuron use and its environmental impact .
-
Scientific Field: Pesticide Synthesis
- Application : “2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide” can be used as an intermediate in the synthesis of Flucarbazone-sodium, a type of herbicide .
- Method of Application : It is used in the laboratory research and development process and in the chemical synthesis process . The specific methods and parameters would depend on the particular synthesis pathway being used.
- Results or Outcomes : The outcomes of its use would vary depending on the specific herbicides being synthesized .
-
Scientific Field: Laboratory Research and Development
- Application : “2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide” can be used in the laboratory research and development process .
- Method of Application : It can be used in various experimental procedures. The specific methods and parameters would depend on the particular experiment being conducted .
- Results or Outcomes : The outcomes of its use would vary depending on the specific experiments being conducted .
Safety And Hazards
The compound is classified as dangerous with hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVXHAPMFSPZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573139 | |
| Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |
CAS RN |
141776-47-8 | |
| Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)